4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol
Description
Properties
IUPAC Name |
4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-14-18-13(9-5-7-10(21)8-6-9)20-12-4-2-1-3-11(12)17-15(20)19-14/h1-8,13,21H,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBZIKHHIGZFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the base-catalyzed cyclization of 2-aminobenzimidazole derivatives with suitable aldehydes or ketones. This reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Amino Group Reactions
The 2-amino group participates in nucleophilic substitutions:
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Acylation : Reacts with benzoyl chloride under microwave irradiation (80°C, 3 mins) to form acetamide derivatives (e.g., compound 4 in ).
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked analogs .
Phenol Group Reactions
The phenolic -OH undergoes:
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Esterification : Reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield sulfonate esters (e.g., compound 2 ) .
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Etherification : Forms benzyl ethers when treated with benzyl bromide under basic conditions .
Electrophilic Substitution on the Aromatic Core
The benzimidazole and triazine rings enable regioselective electrophilic attacks:
| Reaction | Site Modified | Example Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Para to phenol group | 3-Bromo-4-(triazino-benzimidazolyl)phenol | 100% | |
| Nitration | Benzimidazole ring | Nitro-substituted analogs (theoretical) | – | † |
†Predicted based on analogous triazino-benzimidazole reactivity.
Redox Reactions
The triazine ring participates in reduction:
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Catalytic Hydrogenation : Converts the dihydrotriazine ring to a tetrahydro derivative, altering planarity and bioactivity .
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Nitro Group Reduction (if present): Forms hydroxylamine intermediates under acidic conditions.
Biological Interaction-Driven Reactions
The compound binds biomolecules via:
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Hydrogen Bonding : Phenol -OH and amino groups interact with enzyme active sites (e.g., dihydrofolate reductase) .
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π-Stacking : The fused aromatic system engages with nucleic acid bases in molecular docking studies .
Comparative Reactivity Table
Key Findings:
Scientific Research Applications
4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Parameters
Key Observations :
- Phenol vs. Nitro: The nitro-substituted analog () has higher molecular weight (324.30 vs. 307.31) and lower logP (1.8 vs. ~2.5), reflecting reduced lipophilicity due to the electron-withdrawing nitro group. This may reduce membrane permeability but enhance reactivity in electrophilic environments.
- Ethoxy vs. Phenol: The ethoxy derivative () exhibits higher logP (3.26 vs. ~2.5), favoring lipid bilayer penetration, which is critical for CNS-targeting drugs.
3,4-Dihydro (A)
1,4-Dihydro (B)
Biological Activity
The compound 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol is a complex organic molecule that combines features of triazine and benzimidazole structures. Its unique molecular composition positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic uses.
- Molecular Formula : C16H15N5O2
- Molecular Weight : 309.32 g/mol
The compound features a methoxy group attached to a phenolic structure, enhancing its chemical reactivity and biological activity potential .
Synthesis Methods
Several synthetic routes have been developed to produce this compound. The most common method involves the condensation of 2-guanidinobenzimidazole with benzaldehyde in the presence of hydrochloric acid. This reaction yields the target compound along with a hydrochloride salt .
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and triazine exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi . The dual functionality of the triazine and benzimidazole moieties in this compound may enhance its antimicrobial efficacy compared to simpler analogs.
Anticancer Potential
Studies have highlighted the anticancer properties of similar benzimidazole derivatives. For example, certain compounds have demonstrated the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound warrants further investigation to elucidate its potential as an anticancer agent.
Anti-inflammatory Effects
Compounds with similar structural features have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes . The potential for this compound to modulate inflammatory pathways presents an avenue for therapeutic application in inflammatory diseases.
Case Studies
Research Findings
Recent studies emphasize the importance of the structural configuration in determining the biological activity of these compounds. The presence of both triazine and benzimidazole rings is believed to contribute significantly to their interaction with biological targets such as enzymes and receptors.
Q & A
Q. Q1: What are the standard synthetic routes for 4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol, and how can reaction conditions be optimized?
A1: The compound is typically synthesized via cyclocondensation of 2-guanidinobenzimidazole with substituted benzaldehydes (e.g., salicylaldehyde) in ethanol or DMF, using piperidine as a catalyst. Key steps include refluxing equimolar reactants (1:1 ratio) for 5–18 hours, followed by recrystallization in methanol or ethanol. Optimizing reaction time, solvent polarity (e.g., DMSO vs. ethanol), and catalyst loading (e.g., 1–5 mol% piperidine) can enhance yields from ~65% to >90% . Monitoring reaction progress via TLC and adjusting pH during crystallization are critical for purity .
Advanced Synthetic Methodologies
Q. Q2: What alternative catalytic systems or annulation strategies can improve regioselectivity in triazinobenzimidazole synthesis?
A2: Iodine/copper(I)-catalyzed direct annulation of N-benzimidazolyl amidines with aldehydes offers a regioselective route. This method leverages iodine as a Lewis acid to facilitate cyclization in toluene under reflux, followed by oxidation with DDQ. Advantages include insensitivity to air and compatibility with diverse aldehydes, enabling access to ortho-fused triazinobenzimidazoles with minimal byproducts . Comparative studies show this route avoids the need for harsh acids, improving functional group tolerance .
Structural Characterization Challenges
Q. Q3: How do crystallographic studies resolve structural ambiguities in triazinobenzimidazole derivatives?
A3: Single-crystal X-ray diffraction (SC-XRD) reveals disorder in substituents (e.g., phenyl rings) and protonation states. For example, the methine carbon in the dihydrotriazine ring shows deviations from planarity, and phenyl substituents may adopt multiple orientations (e.g., 55.8:44.2 disorder ratio) . Hydrogen-bonding networks (N–H⋯Cl, N–H⋯N) stabilize crystal packing, which can be validated via Hirshfeld surface analysis . IR and NMR data (e.g., NH/OH stretches at 3200–3500 cm⁻¹, aromatic δC–H at 700–850 cm⁻¹) complement crystallographic findings .
Biological Activity Evaluation
Q. Q4: What methodologies are used to assess the biological efficacy of triazinobenzimidazole derivatives?
A4: In vitro assays against parasitic models (e.g., Trichinella spiralis larvae) are standard. Compounds are tested at 50 µg/mL for 24–48 hours, with efficacy quantified via larval motility inhibition (e.g., 56% reduction for 4-(3-hydroxyphenyl) derivatives) . For receptor targeting (e.g., adenosine A1/A2B), radioligand binding assays (Ki values) and functional cAMP assays are employed. Selectivity is validated against related receptors (e.g., A2A antagonism with Ki = 1.4 nM) .
Computational and Conformational Analysis
Q. Q5: How do computational methods predict the stability and bioactivity of triazinobenzimidazole conformers?
A5: Density functional theory (DFT) calculates Gibbs free energy (ΔG) to identify stable conformers. For example, 3,4-dihydro derivatives show ΔG = 8.67–9.36 kJ/mol, with 3b as the most stable due to minimized steric strain . Docking studies (e.g., AutoDock Vina) correlate conformational stability with binding affinity to targets like dihydrofolate reductase or adenosine receptors . Molecular dynamics simulations further validate solvent effects on conformation .
Data Contradiction and Reproducibility
Q. Q6: How can discrepancies in reported biological activities or synthetic yields be addressed?
A6: Variability in yields (65–92%) often stems from solvent purity, catalyst batch, or crystallization conditions. Reproducibility requires strict control of reaction parameters (e.g., reflux duration ±5 minutes) . Conflicting bioactivity data (e.g., 56% vs. 30% efficacy) may arise from assay protocols (e.g., larval viability metrics). Cross-validation using orthogonal methods (e.g., LC-MS for compound integrity, dose-response curves) is essential .
Mechanistic Insights
Q. Q7: What mechanistic pathways explain the formation of triazinobenzimidazole derivatives during cyclocondensation?
A7: The reaction proceeds via Schiff base formation between 2-guanidinobenzimidazole and aldehydes, followed by intramolecular cyclization. Piperidine catalyzes imine formation, while acid (e.g., HCl) protonates intermediates to stabilize the triazine ring . Isotopic labeling (e.g., ¹⁵N) and trapping experiments (e.g., with hydrazine) can confirm intermediate steps .
Advanced Applications in Drug Design
Q. Q8: How can triazinobenzimidazole derivatives be tailored for selective receptor antagonism?
A8: Substituent engineering at the 4-aryl position modulates selectivity. For example, electron-withdrawing groups (e.g., 3-F, 3-NO₂) enhance A2B adenosine receptor affinity, while hydroxyl groups improve solubility and parasiticidal activity . Structure-activity relationship (SAR) studies combined with CoMFA/CoMSIA models optimize pharmacophore alignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
